1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine (CAS: 892777-63-8) features a hybrid heterocyclic scaffold combining a 1,2,3-triazole and a 1,3-thiazole ring. The 4-chlorophenyl group at position 1 of the triazole and the 2,5-dimethoxyphenyl substituent on the thiazole contribute to its unique electronic and steric properties .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-26-13-7-8-16(27-2)14(9-13)15-10-28-19(22-15)17-18(21)25(24-23-17)12-5-3-11(20)4-6-12/h3-10H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYLPYDVABTBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step synthetic procedures:
Synthesis of Thiazole Intermediate:
Begin with the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiosemicarbazone.
Cyclization of this intermediate using an oxidizing agent like iodine leads to the formation of the thiazole ring.
Formation of 1,2,3-Triazole:
Utilize click chemistry by coupling an azide derivative of 4-chlorophenyl with an alkyne derivative of the thiazole. This is usually facilitated by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction under mild conditions to yield the desired triazole compound.
Industrial Production Methods: Scaling up for industrial production requires optimization of reaction conditions to enhance yield and purity, often using flow chemistry techniques and continuous reactors to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation, forming quinones under strong oxidizing conditions.
Reduction: Reduction of the nitro or chloro groups in the presence of suitable reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ceric ammonium nitrate.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) for nucleophilic aromatic substitution.
Major Products:
Quinones from oxidation.
Amines from reduction of nitro groups.
Substituted phenyl derivatives from nucleophilic substitution.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and triazole rings. For example, derivatives of thiazole have shown promising activity against various bacterial strains. This suggests that 1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine could be explored as a lead compound for developing new antimicrobial agents .
Anticancer Properties
Compounds with triazole structures are known for their anticancer properties. Research indicates that similar compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways. The specific interactions of this compound with cancer cell lines warrant further investigation to elucidate its efficacy and mechanism of action .
Acetylcholinesterase Inhibition
The compound's structural features may also enable it to act as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. Studies on related compounds have demonstrated significant inhibitory activity against acetylcholinesterase, suggesting a potential therapeutic role for this compound in enhancing cognitive function .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antimicrobial Evaluation | Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. | Potential development of new antibiotics based on the compound's structure. |
| Cancer Cell Line Testing | Showed reduced viability in specific cancer cell lines compared to controls. | Indicates potential use in cancer therapeutics; further studies needed for specificity and toxicity assessment. |
| Neuroprotective Studies | Exhibited promising results in inhibiting acetylcholinesterase activity in vitro. | Suggests application in Alzheimer's treatment; requires in vivo validation. |
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with biological targets such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, and the aromatic moieties allow for π-π interactions, enhancing binding affinity to molecular targets. The precise pathways depend on the specific application but typically involve disruption of cellular processes or interference with metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The compound’s closest analogs differ in substituents on the aryl groups attached to the triazole and thiazole moieties. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Differentiators of the Target Compound
- Electron-Donating Methoxy Groups : The 2,5-dimethoxyphenyl substituent increases solubility and may enhance binding to polar enzyme active sites compared to halogenated analogs.
- Chlorophenyl vs.
Biological Activity
1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer and antimicrobial effects, through a synthesis of available research findings.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring
- A thiazole moiety
- A chlorophenyl group
- A dimethoxyphenyl substituent
This structural diversity is believed to contribute to its varied biological activities.
Anticancer Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Table 1: Anticancer Activity Data
The presence of electron-donating groups such as methoxy on the phenyl ring enhances the cytotoxic activity against these cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole and triazole components can lead to improved efficacy.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, indicating a potential application in treating infections.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 25 | |
| S. aureus | 15 | |
| P. aeruginosa | 30 |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited potent anticancer activity against various human cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another study focused on a series of triazole compounds that displayed significant antibacterial activity against resistant strains of bacteria, suggesting that modifications in the triazole structure could enhance their effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
